Z-Lys(tfa)-OH
Overview
Description
Z-Lys(tfa)-OH, also known as Nα-benzyloxycarbonyl-Nε-trifluoroacetyl-L-lysine, is a derivative of the amino acid lysine. This compound is often used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The benzyloxycarbonyl (Z) group protects the alpha-amino group, while the trifluoroacetyl (tfa) group protects the epsilon-amino group of lysine.
Biochemical Analysis
Biochemical Properties
Z-Lys(tfa)-OH plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit hydrolyzing activity in granzyme A-deficient mice, interacting with granzyme K .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been shown to interact with granzyme K, influencing its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Lys(tfa)-OH typically involves the protection of the lysine molecule’s amino groups. The process begins with the protection of the alpha-amino group using the benzyloxycarbonyl (Z) group. This is achieved by reacting lysine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The epsilon-amino group is then protected by reacting the intermediate product with trifluoroacetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common in the purification process to separate the desired product from any impurities .
Chemical Reactions Analysis
Types of Reactions
Z-Lys(tfa)-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The protective groups can be selectively removed under specific conditions to expose the amino groups for further reactions.
Hydrolysis: The trifluoroacetyl group can be hydrolyzed under acidic conditions to yield the free epsilon-amino group.
Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation or treatment with strong acids like trifluoroacetic acid.
Common Reagents and Conditions
Hydrogenation: Used for the removal of the benzyloxycarbonyl group.
Trifluoroacetic Acid: Used for the removal of the trifluoroacetyl group.
Bases: Such as sodium hydroxide and pyridine, used in the protection steps.
Major Products Formed
The major products formed from these reactions include the deprotected lysine molecule and various intermediates depending on the specific reaction conditions used .
Scientific Research Applications
Z-Lys(tfa)-OH has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Bioconjugation: Used in the modification of proteins and peptides for various applications, including drug delivery and imaging.
Biomaterials: Incorporated into the design of biomaterials for tissue engineering and regenerative medicine.
Drug Development: Used in the synthesis of peptide-based drugs and as a tool in the study of enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of Z-Lys(tfa)-OH primarily involves its role as a protected lysine derivative in peptide synthesis. The protective groups prevent unwanted side reactions, allowing for the selective modification of the lysine molecule. The benzyloxycarbonyl group is removed under hydrogenation conditions, while the trifluoroacetyl group is removed under acidic conditions. This selective deprotection allows for the stepwise assembly of peptides with high precision .
Comparison with Similar Compounds
Similar Compounds
Nα-benzyloxycarbonyl-L-lysine (Z-Lys-OH): Similar to Z-Lys(tfa)-OH but lacks the trifluoroacetyl group.
Nε-trifluoroacetyl-L-lysine (tfa-Lys-OH): Similar to this compound but lacks the benzyloxycarbonyl group.
Uniqueness
This compound is unique due to the presence of both protective groups, making it highly versatile in peptide synthesis. The dual protection allows for selective deprotection and modification of the lysine molecule, enabling the synthesis of complex peptides and proteins with high precision .
Properties
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O5/c17-16(18,19)14(24)20-9-5-4-8-12(13(22)23)21-15(25)26-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,20,24)(H,21,25)(H,22,23)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWAGCTWJDRZLH-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCNC(=O)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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